molecular formula C16H21BrClNO3 B581342 1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine CAS No. 1159825-39-4

1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine

Cat. No.: B581342
CAS No.: 1159825-39-4
M. Wt: 390.702
InChI Key: HVQNGOMNKHVTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine is a chemical compound with the molecular formula C16H21BrClNO3 and a molecular weight of 390.7 g/mol . It is known for its use in various scientific research applications, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, a bromine atom, and a chlorine atom on a phenoxy moiety.

Preparation Methods

The synthesis of 1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Phenoxy Moiety: The phenoxy group, substituted with bromine and chlorine atoms, is attached to the piperidine ring through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., sodium borohydride for reduction).

Scientific Research Applications

1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly those targeting neurological and psychiatric disorders.

    Industry: It is used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with receptors and enzymes in biological systems. The presence of the Boc group and halogenated phenoxy moiety influences its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine can be compared with other similar compounds, such as:

    1-N-Boc-4-(4-Bromo-2-fluorophenoxy)piperidine: Similar structure but with a fluorine atom instead of chlorine.

    1-N-Boc-4-(4-Chloro-2-fluorophenoxy)piperidine: Contains both chlorine and fluorine atoms on the phenoxy moiety.

    1-N-Boc-4-(4-Bromo-2-methylphenoxy)piperidine: Substituted with a methyl group instead of chlorine.

These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2-chlorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrClNO3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQNGOMNKHVTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801156577
Record name 1,1-Dimethylethyl 4-(4-bromo-2-chlorophenoxy)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159825-39-4
Record name 1,1-Dimethylethyl 4-(4-bromo-2-chlorophenoxy)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159825-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(4-bromo-2-chlorophenoxy)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.